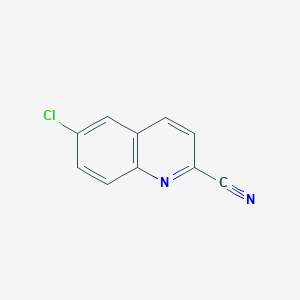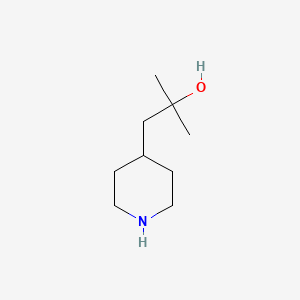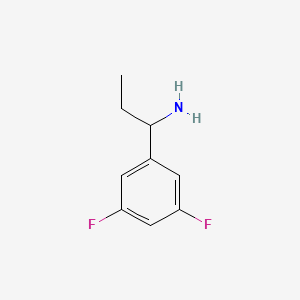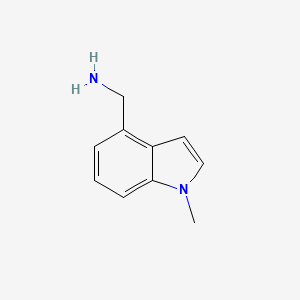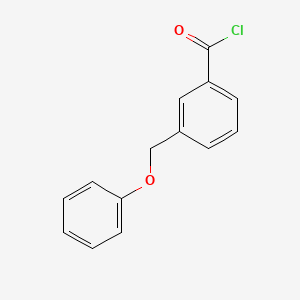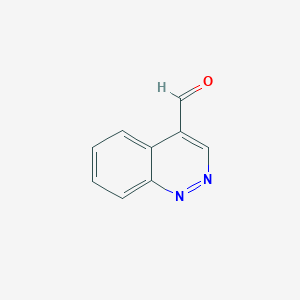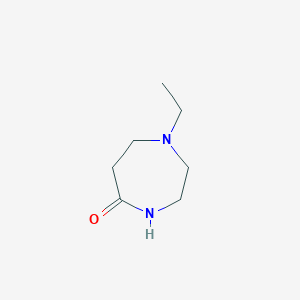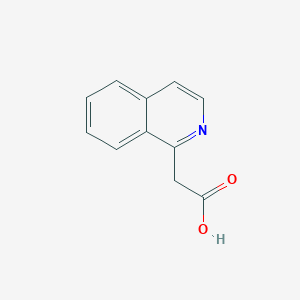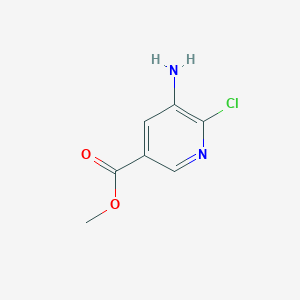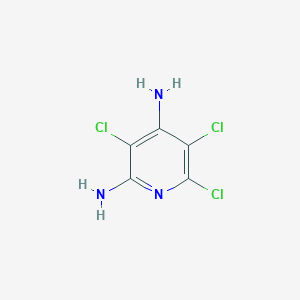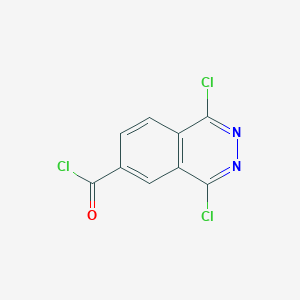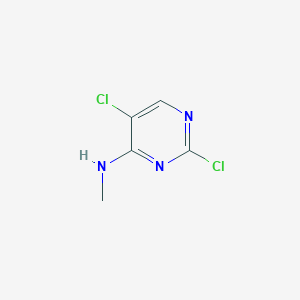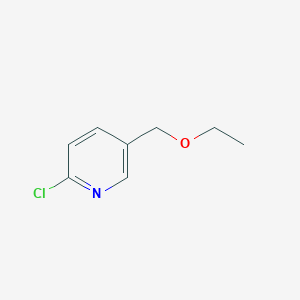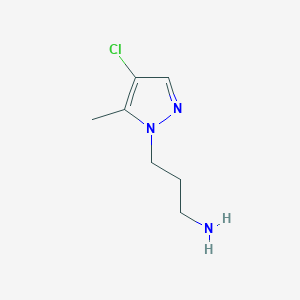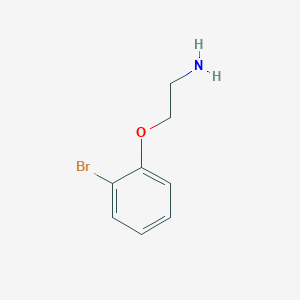
2-(2-Bromo-phenoxy)-ethylamine
Vue d'ensemble
Description
2-(2-Bromo-phenoxy)-ethylamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 2-(2-bromophenoxy) ethylamine or BPEA. It is a colorless to pale yellow liquid with a molecular formula of C8H10BrNO, and a molecular weight of 223.08 g/mol.
Applications De Recherche Scientifique
Molecular Conformation and Structure Analysis
N. Macleod and J. Simons (2004) explored the molecular conformation and structure of 2-phenoxy ethylamine and its hydrated complexes. This research provides insights into the hydrogen bonding, rigidity, and flexibility of the side chain, contributing to a better understanding of the molecular dynamics of similar compounds (Macleod & Simons, 2004).
Synthesis and Chemical Reactions
Research by Xue-Feng Zhu, J. Lan, and O. Kwon (2003) on the synthesis of highly functionalized tetrahydropyridines via a phosphine-catalyzed annulation demonstrates the chemical versatility and potential applications of similar ethylamine derivatives in organic synthesis (Zhu, Lan, & Kwon, 2003).
G. Martelli, M. Orena, and S. Rinaldi (2011) discussed the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts from 3-substituted (Z)-2-(bromomethyl)propenoates, showcasing the application of bromo-phenoxy ethylamine derivatives in creating complex organic molecules (Martelli, Orena, & Rinaldi, 2011).
Material Science and Engineering
In the field of material science, Gang Wang et al. (2005) utilized 2-bromopropionic acid derivatives, similar in reactivity to 2-(2-Bromo-phenoxy)-ethylamine, for the atom transfer radical polymerization of methyl methacrylate. This study highlights the potential use of such compounds in polymer chemistry and materials engineering (Wang et al., 2005).
Environmental Applications
Research on the functionalization of XAD-4 resin for the separation of lanthanides using chelation ion exchange liquid chromatography by H. Kaur and Y. Agrawal (2005) indicates the utility of bromo-phenoxy ethylamine derivatives in environmental science, specifically in the selective separation and pre-concentration of metal ions (Kaur & Agrawal, 2005).
Propriétés
IUPAC Name |
2-(2-bromophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRFNXLTMNVOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627579 | |
| Record name | 2-(2-Bromophenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-phenoxy)-ethylamine | |
CAS RN |
26646-25-3 | |
| Record name | 2-(2-Bromophenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

